molecular formula C17H12O5 B11834102 5-Methoxy-6,7-methylenedioxyflavone CAS No. 119120-32-0

5-Methoxy-6,7-methylenedioxyflavone

Cat. No.: B11834102
CAS No.: 119120-32-0
M. Wt: 296.27 g/mol
InChI Key: NGLORVNWTNPBMU-UHFFFAOYSA-N
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Description

5-Methoxy-6,7-methylenedioxyflavone is a flavonoid compound known for its unique chemical structure and potential biological activities Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6,7-methylenedioxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenolic precursors.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 5-position of the flavone structure.

    Methylenedioxy Formation: Formation of the methylenedioxy bridge between the 6 and 7 positions.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. For instance, methoxylation can be achieved using methyl iodide in the presence of a base, while the methylenedioxy bridge formation may require the use of formaldehyde and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6,7-methylenedioxyflavone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the flavone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of 5-Methoxy-6,7-methylenedioxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Molecular Targets: The compound may interact with cellular receptors and enzymes involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone
  • 5,7-Dihydroxy-3,6-Dimethoxy-3’,4’-Methylendioxyflavone

Uniqueness

5-Methoxy-6,7-methylenedioxyflavone is unique due to its specific methoxy and methylenedioxy substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antioxidant and anti-inflammatory activities, making it a valuable compound for further research and application.

Properties

IUPAC Name

9-methoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-19-17-15-11(18)7-12(10-5-3-2-4-6-10)22-13(15)8-14-16(17)21-9-20-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLORVNWTNPBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)OC(=CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152321
Record name 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119120-32-0
Record name 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119120320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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